- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Cas no 91-73-6 (N,N-Dibenzylaniline)
N,N-Dibenzylaniline is a tertiary amine compound characterized by the substitution of two benzyl groups on the nitrogen atom of aniline. This structure imparts distinct chemical properties, including enhanced steric hindrance and electron density, making it useful as an intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and specialty materials, where it serves as a precursor or catalyst in reactions such as alkylations and arylations. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating handling in laboratory and industrial settings. Its well-defined molecular architecture allows for predictable reactivity, supporting its role in complex synthetic pathways.

N,N-Dibenzylaniline structure
商品名:N,N-Dibenzylaniline
N,N-Dibenzylaniline 化学的及び物理的性質
名前と識別子
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- インチ: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- InChIKey: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 273.15200
- どういたいしつりょう: 273.15175
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 3.2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 針状または柱状結晶
- 密度みつど: 1.0444
- ゆうかいてん: 68.0 to 71.0 deg-C
- ふってん: 180°C/1mmHg(lit.)
- フラッシュポイント: 174 °C
- 屈折率: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.89340
- ようかいせい: エチルエーテル/ベンゼン/熱エタノール及び熱酢酸に可溶である。水に溶けない
N,N-Dibenzylaniline セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- TSCA:Yes
- リスク用語:R36/37/38
N,N-Dibenzylaniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N,N-Dibenzylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D758381-300g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 300g |
$185 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 500g |
¥990.00 | 2024-04-15 | |
abcr | AB140936-25 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 25g |
€47.50 | 2023-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |
N,N-Dibenzylaniline |
91-73-6 | 100g |
¥572.0 | 2021-09-08 | ||
abcr | AB140936-500 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 500g |
€250.00 | 2023-05-21 | |
1PlusChem | 1P003SZ7-25g |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
$29.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
¥378.0 | 2023-09-02 | |
Aaron | AR003T7J-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
$16.00 | 2025-01-22 | |
Aaron | AR003T7J-10g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 10g |
$11.00 | 2024-07-18 |
N,N-Dibenzylaniline 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
- Novel aryne chemistry in organic synthesis2006, , 67(11),,
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
リファレンス
- Mesitylcopper(I)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylaminesOrganic Letters, 2013, 15(1), 172-175,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
リファレンス
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A2009, , ,,
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
リファレンス
- Palladium-Catalyzed Amination of Aryl SulfoxidesOrganic Letters, 2018, 20(4), 1134-1137,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
リファレンス
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular OxygenOrganic Letters, 2012, 14(21), 5606-5609,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
リファレンス
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcoholsChemistry - A European Journal, 2012, 18(45), 14510-14519,
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
リファレンス
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with AnilinesChemistry - An Asian Journal, 2011, 6(9), 2240-2245,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
リファレンス
- Aqueous-mediated N-alkylation of aminesEuropean Journal of Organic Chemistry, 2007, (8), 1369-1377,
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
リファレンス
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) ComplexesOrganometallics, 2021, 40(16), 2763-2767,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanismNature Communications, 2022, 13(1),,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
リファレンス
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation ConditionsSynlett, 2017, 28(20), 2891-2895,
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
リファレンス
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu MechanismOrganic Letters, 2017, 19(3), 544-547,
ごうせいかいろ 23
はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
リファレンス
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalystTetrahedron Letters, 2015, 56(1), 136-141,
ごうせいかいろ 24
はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
リファレンス
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated aminesTetrahedron, 2009, 65(6), 1180-1187,
ごうせいかいろ 25
はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
リファレンス
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl HydroxylaminesJournal of Organic Chemistry, 2015, 80(12), 6323-6328,
ごうせいかいろ 26
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
リファレンス
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
ごうせいかいろ 27
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
リファレンス
- Transition-Metal-Free Electrophilic Amination of ArylboroxinesOrganic Letters, 2012, 14(16), 4230-4233,
ごうせいかいろ 28
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
リファレンス
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanolsOrganic Chemistry Frontiers, 2021, 8(23), 6710-6719,
ごうせいかいろ 29
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
リファレンス
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary aminesChemical Communications (Cambridge, 2018, 54(66), 9214-9217,
ごうせいかいろ 30
はんのうじょうけん
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
リファレンス
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effectOrganic Chemistry Frontiers, 2022, 9(18), 4875-4881,
ごうせいかいろ 31
はんのうじょうけん
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
リファレンス
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic CompoundsOrganic Letters, 2017, 19(21), 5768-5771,
ごうせいかいろ 32
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) SynthonsJournal of Organic Chemistry, 2006, 71(1), 219-224,
ごうせいかいろ 33
はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
リファレンス
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
ごうせいかいろ 34
はんのうじょうけん
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
リファレンス
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of IminesJournal of Organic Chemistry, 1995, 60(9), 2677-82,
ごうせいかいろ 35
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C
リファレンス
- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-NucleophilesAdvanced Synthesis & Catalysis, 2010, 352(17), 2993-3000,
ごうせいかいろ 36
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
リファレンス
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamidesAdvanced Synthesis & Catalysis, 2013, 355(17), 3358-3362,
ごうせいかいろ 37
ごうせいかいろ 38
はんのうじょうけん
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
リファレンス
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydesGreen Chemistry, 2020, 22(11), 3421-3426,
ごうせいかいろ 39
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
リファレンス
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agentsMedicinal Chemistry Research, 2013, 22(10), 4610-4614,
ごうせいかいろ 40
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
リファレンス
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
ごうせいかいろ 41
はんのうじょうけん
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
リファレンス
- Catalytic electrophilic amination reactions2007, , 68(6),,
ごうせいかいろ 42
ごうせいかいろ 43
ごうせいかいろ 44
はんのうじょうけん
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
リファレンス
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivativesTetrahedron Letters, 2017, 58(2), 137-141,
ごうせいかいろ 45
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
リファレンス
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) CatalystCatalysis Letters, 2020, 150(6), 1669-1678,
ごうせいかいろ 46
はんのうじょうけん
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
リファレンス
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization CascadesAngewandte Chemie, 2019, 58(15), 5003-5007,
ごうせいかいろ 47
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactionsChinese Chemical Letters, 2022, 33(1), 288-292,
ごうせいかいろ 48
はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt
リファレンス
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic AcidsJournal of Organic Chemistry, 2006, 71(8), 3198-3209,
ごうせいかいろ 49
はんのうじょうけん
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
リファレンス
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalystJournal of Molecular Structure, 2020, 1219,,
ごうせいかいろ 50
はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
リファレンス
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free ProtocolOrganic Letters, 2007, 9(8), 1521-1524,
ごうせいかいろ 51
はんのうじょうけん
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
リファレンス
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditionsJournal of Catalysis, 2023, 423, 19-25,
ごうせいかいろ 52
ごうせいかいろ 53
ごうせいかいろ 54
ごうせいかいろ 55
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
リファレンス
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron BondsJournal of the American Chemical Society, 2021, 143(36), 14422-14427,
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はんのうじょうけん
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
リファレンス
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer ReagentJournal of Organic Chemistry, 2021, 86(1), 1246-1252,
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はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
リファレンス
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of ArenesAngewandte Chemie, 2016, 55(41), 12868-12872,
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1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
リファレンス
- Copper-Catalyzed Amination of Arylboronates with N,N-DialkylhydroxylaminesAngewandte Chemie, 2012, 51(15), 3642-3645,
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はんのうじょうけん
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
リファレンス
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenationChemical Science, 2021, 12(5), 1915-1923,
ごうせいかいろ 60
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はんのうじょうけん
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
リファレンス
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in WaterACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749,
N,N-Dibenzylaniline Raw materials
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- 2-(Dimethylphenylsilyl)benzyl alcohol
-
- Phenylboronic acid
- N-benzyl-N-phenylbenzamide
- Diphenylzinc
- Boroxin,2,4,6-triphenyl-
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- cyclohex-2-en-1-one
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- Diphenyl sulfoxide
- Benzyl alcohol
- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-
- Dibenzylamine
- N,1-diphenylmethanimine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- N-Benzylaniline
- Benzaldehyde
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:91-73-6)
注文番号:SFD1994
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
N,N-Dibenzylaniline 関連文献
-
Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
-
Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066
-
Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476
-
Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328
-
Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157
-
Hongyuan Wang,Rongqi Zhu,Po Yang,Yi Gu Polym. Chem. 2016 7 860
-
Tsun-Ren Chen,Yu-Tung Chen,Yi-Sheng Chen,Wen-Jen Lee,Yen-Hsing Lin,Hao-Chen Wang RSC Adv. 2022 12 4760
-
Nalladhambi Neerathilingam,Ramasamy Anandhan RSC Adv. 2022 12 8368
-
Aniruddha Dey,Soham Maity,Debabrata Maiti Chem. Commun. 2016 52 12398
-
S. Thurow,F. Penteado,G. Perin,R. G. Jacob,D. Alves,E. J. Lenard?o Green Chem. 2014 16 3854
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenylbenzamines
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenylmethylamines Phenylbenzamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-73-6)N,N-dibenzylaniline

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-73-6)N,N-DIBENZYLANILINE

清らかである:99%
はかる:200KG
価格 ($):問い合わせ